Spiro[chromene-2,4'-piperidine]

Antiviral SARS-CoV-2 PLPro

Spiro[chromene-2,4'-piperidine] is a conformationally restricted spirocyclic scaffold enabling selective modulation of 5-HT2CR, TRPM8, and SARS-CoV-2 PLPro. Its rigid architecture allows precise SAR exploration impossible with flat heterocycles. Procure ≥95% purity compound for target deconvolution and functional selectivity studies, with established synthetic accessibility via Kabbe condensation for rapid analog generation.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B8724282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[chromene-2,4'-piperidine]
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CNCCC12C=CC3=CC=CC=C3O2
InChIInChI=1S/C13H15NO/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13/h1-6,14H,7-10H2
InChIKeyKQOCMRACUONAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[chromene-2,4'-piperidine] Derivatives for Targeted Therapeutic Research: Pharmacological Scaffold Overview for Scientific Procurement


Spiro[chromene-2,4'-piperidine] and its closely related 3,4-dihydro (chromane) analogs constitute a privileged spirocyclic scaffold class characterized by a conformationally restricted fusion of a chromene/chromane oxygen heterocycle and a piperidine nitrogen heterocycle via a single spiro carbon atom [1]. This rigid spiro architecture serves as a versatile pharmacophore for diverse G-protein-coupled receptors (GPCRs), ion channels, and viral enzymes, with multiple derivatives advancing to clinical candidate stages across distinct therapeutic areas [2]. The scaffold's synthetic accessibility through multi-component Kabbe condensation enables systematic structure-activity relationship (SAR) exploration and rapid analog generation for medicinal chemistry programs [3].

Why Generic Spirocyclic Piperidines Cannot Substitute for Spiro[chromene-2,4'-piperidine] Scaffolds in Receptor Profiling


The spiro[chromene-2,4'-piperidine] pharmacophore exhibits target engagement and functional selectivity profiles that are exquisitely sensitive to chromene ring substitution patterns, oxidation state (chromene vs. chromane vs. chroman-4-one), and stereochemistry, rendering simple in-class substitution unreliable [1]. For instance, the 7-chloro substitution on the chromene ring confers complete selectivity for 5-HT2CR over 5-HT2AR/5-HT2BR in compound 8, whereas unsubstituted or differently substituted analogs in the same series show substantially reduced potency or selectivity [2]. Similarly, the (R)-(−) enantiomer of TRPM8 antagonist 10e demonstrates 8.9 nM potency, while the (S)-(+) enantiomer exhibits significantly weaker blockade activity [3]. These divergent pharmacological outcomes underscore that even minor structural modifications within this scaffold class produce non-transferable biological signatures.

Quantitative Differentiation Evidence for Spiro[chromene-2,4'-piperidine] Scaffolds Across Key Therapeutic Targets


SARS-CoV-2 PLPro Irreversible Inhibition: Spiro[chromane-2,4'-piperidine]-4-one vs. GRL0617

Compound 45, a spiro[chromane-2,4′-piperidin]-4-one derivative, inhibits SARS-CoV-2 papain-like protease (PLPro) with an IC50 of 0.059 μM at 60 minutes and demonstrates antiviral activity in A549 cells with an EC50 of 2.1 μM at 48 hours post-infection [1]. In contrast, the benchmark non-covalent PLPro inhibitor GRL0617 exhibits a reported IC50 of 2.1 μM against SARS-CoV-2 PLpro, representing approximately a 35-fold lower enzymatic inhibitory potency [2].

Antiviral SARS-CoV-2 PLPro

5-HT2C Receptor Selectivity and Gq-Bias: Spiro[chromene-2,4'-piperidine] 8 vs. Lorcaserin

Compound 8, a 7-chloro spiro[chromene-2,4′-piperidine] analog, exhibits an EC50 of 121.5 nM at 5-HT2CR with Emax = 71.09% and demonstrates no detectable activity toward 5-HT2AR or 5-HT2BR at concentrations up to 10 μM [1]. In contrast, the clinically approved 5-HT2C agonist lorcaserin exhibits 18-fold selectivity for 5-HT2C (EC50 = 9 nM) over 5-HT2A (EC50 = 168 nM) and 104-fold selectivity over 5-HT2B (EC50 = 943 nM), indicating detectable off-target agonism at higher concentrations . Compound 8 further distinguishes itself by exhibiting no β-arrestin recruitment activity and low hERG inhibition (≤10 μM), whereas lorcaserin's functional selectivity profile across signaling pathways differs [2].

Neuroscience 5-HT2C GPCR

TRPM8 Antagonist Potency and Stereochemical Differentiation: (R)-(−)-10e vs. AMG2850

The (R)-(−) enantiomer of compound 10e, an N-aryl-3,4-dihydro-1′H-spiro[chromene-2,4′-piperidine]-1′-carboxamide, inhibits TRPM8 channels with an IC50 of 8.9 nM and demonstrates good oral pharmacokinetic profile at 10 mg/kg in Sprague-Dawley rats [1]. The comparator TRPM8 antagonist AMG2850 exhibits IC50 values of 7.3 nM (cold-induced), 156 nM (menthol-induced), and 204 nM (icilin-induced) against rat TRPM8, with human TRPM8 IC50 reported as 25.0 nM [2]. The (R)-(−)-10e stereoisomer is consistently more potent than the corresponding (S)-(+)-isomer, underscoring the critical role of chirality in target engagement [3].

Ion Channel TRPM8 Pain

Delta Opioid Receptor Agonist Binding Affinity: ADL5859 vs. SNC80

ADL5859, a 5-hydroxy substituted spiro[chromene-2,4'-piperidine] derivative, binds the human delta opioid receptor with a Ki of 0.8 nM and demonstrates selectivity over mu (Ki = 32 nM) and kappa (Ki ≈ 37 nM) opioid receptors [1]. The benchmark delta-selective agonist SNC80 exhibits a reported Ki of 65.6 nM for the delta opioid receptor, representing approximately an 82-fold lower binding affinity [2]. ADL5859 was advanced to clinical candidate status for pain treatment based on this potency, selectivity, and oral bioavailability profile [3].

Analgesia Delta Opioid GPCR

GPR119 Agonist Efficacy: Spiro[chromane-2,4'-piperidine] (R)-29 vs. AR231453

(R)-29, a spiro[chromane-2,4′-piperidine] derivative, activates GPR119 with an EC50 of 54 nM and Emax of 181% in cAMP accumulation assays, representing supra-physiological efficacy relative to endogenous ligands [1]. The first-in-class synthetic GPR119 agonist AR231453 exhibits an EC50 range of 0.4–4.7 nM depending on species, but its maximal efficacy relative to endogenous oleoylethanolamide (OEA) is not reported to exceed 181% . The (R)-29 series was optimized from lead compound 11 (EC50 = 369 nM, Emax = 82%), demonstrating approximately a 6.8-fold improvement in potency and 2.2-fold increase in efficacy through SAR-guided scaffold refinement [2].

Metabolic Disease GPR119 GPCR

Optimal Research Applications for Spiro[chromene-2,4'-piperidine] Derivatives Based on Quantitative Differentiation Data


Development of Irreversible PLPro Inhibitors for Coronavirus Antiviral Programs

Spiro[chromane-2,4′-piperidin]-4-one derivatives such as compound 45 (IC50 = 0.059 μM) provide a validated starting point for irreversible SARS-CoV-2 PLPro inhibitor optimization [1]. The ~35-fold potency advantage over GRL0617 supports their prioritization in fragment-based or structure-guided medicinal chemistry campaigns targeting viral protease inhibition, particularly where resistance to reversible inhibitors is a concern.

Gq-Biased 5-HT2C Receptor Tool Compound for Neuroscience Target Validation

The 7-chloro spiro[chromene-2,4′-piperidine] analog 8 offers complete selectivity for 5-HT2CR over 5-HT2AR and 5-HT2BR with no β-arrestin recruitment [1]. This profile uniquely enables dissection of Gq-mediated 5-HT2C signaling pathways without confounding effects from 5-HT2A, 5-HT2B, or arrestin-dependent mechanisms, making it an essential procurement choice for target deconvolution and functional selectivity studies.

Stereochemically Defined TRPM8 Antagonists for Neuropathic Pain Model Studies

The (R)-(−) enantiomer of compound 10e (IC50 = 8.9 nM) demonstrates stereochemistry-dependent TRPM8 blockade and oral bioavailability in rodents [1]. Procurement of the resolved enantiomer rather than racemic mixture or alternative achiral TRPM8 antagonists is critical for establishing enantioselective pharmacology and accurate dose-response relationships in in vivo pain models.

High-Affinity Delta Opioid Receptor Agonists for Analgesic Candidate Profiling

ADL5859 (Ki = 0.8 nM) represents a clinically validated spiro[chromene-2,4′-piperidine] scaffold with established oral bioavailability and receptor selectivity [1]. This compound serves as a benchmark comparator for evaluating novel delta opioid agonists and as a reference standard in assays where sub-nanomolar target engagement is required for mechanistic analgesic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[chromene-2,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.